molecular formula C23H27N5O2 B4509143 N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

Cat. No.: B4509143
M. Wt: 405.5 g/mol
InChI Key: GWHPSYOJSBWRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a structurally complex organic compound featuring:

  • Indole moiety: A bicyclic aromatic system known for its role in neurotransmitter mimicry (e.g., serotonin) .
  • Piperazine-pyridyl group: A nitrogen-rich heterocycle linked to a pyridine ring, enhancing interactions with biological targets such as G-protein-coupled receptors .
  • Butanamide backbone: A four-carbon chain terminating in an amide group, contributing to solubility and metabolic stability .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-22(25-12-10-18-17-26-20-6-2-1-5-19(18)20)8-9-23(30)28-15-13-27(14-16-28)21-7-3-4-11-24-21/h1-7,11,17,26H,8-10,12-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPSYOJSBWRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Mechanism of Action

The mechanism of action of N1-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity is influenced by modifications to its core structure. Below is a comparative analysis with key analogs:

Structural Modifications and Binding Affinity

Compound Name Key Structural Differences Impact on Binding Affinity Reference
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide Replaces indole with dimethoxyphenethyl; pentanamide chain Reduced affinity for serotonin receptors due to absence of indole’s π-π stacking
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide Chloro-substitution on indole; pentanamide chain Enhanced receptor selectivity (e.g., 5-HT1A) due to electron-withdrawing Cl
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidoindol-4-one Sulfanyl linker and pyrimidoindole core Increased lipophilicity, improving blood-brain barrier penetration

Key Insight : The indole moiety is critical for serotonin receptor binding, while chain length (butanamide vs. pentanamide) affects pharmacokinetics .

Pharmacological Activity

Compound Name Target Receptor/Enzyme Biological Activity Reference
N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide 5-HT receptors, kinase inhibitors Antiproliferative effects in cancer cell lines; neuroprotective potential
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide DNA topoisomerase Anticancer activity via DNA damage
Ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate CTPS1 enzyme Inhibits nucleotide synthesis in proliferative diseases

Key Insight : Piperazine-pyridyl derivatives show versatility, targeting both receptors (e.g., 5-HT) and enzymes (e.g., CTPS1) depending on substituents .

Physicochemical Properties

Property This compound N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Molecular Weight ~420 g/mol ~435 g/mol
LogP (Predicted) 2.8 3.2
Solubility (Water) Moderate Low
Metabolic Stability High (amide backbone resists hydrolysis) Moderate (benzotriazine susceptible to reduction)

Key Insight : The benzotriazine group in analogs increases molecular weight but reduces metabolic stability compared to pyridylpiperazine .

Q & A

Basic: What are the key synthetic strategies for preparing N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the indole-ethylamine intermediate via alkylation or reductive amination of 1H-indole derivatives.
  • Step 2: Coupling with a piperazine-pyridyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.
  • Step 3: Oxidation of the intermediate to introduce the 4-oxo group, often employing reagents like Dess-Martin periodinane or pyridinium chlorochromate.
  • Purification: Column chromatography or recrystallization ensures high purity (>95%). Key challenges include regioselectivity in indole functionalization and minimizing racemization during amide bond formation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the indole and piperazine moieties. For example, the 4-oxo group appears as a carbonyl peak at ~170 ppm in 13C NMR .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS expected for C28H32N6O2).
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the solid state, critical for understanding receptor interactions .

Advanced: How can researchers identify primary biological targets of this compound?

Answer:

  • Radioligand Binding Assays: Screen against GPCR panels (e.g., 5-HT1B, dopamine D4 receptors) due to structural similarity to known indole-piperazine ligands. Use competitive binding with [3H]-5-HT or [3H]-spiperone .
  • Functional Assays: Measure cAMP inhibition (for 5-HT1B) or calcium flux (for dopamine receptors) to assess agonist/antagonist activity.
  • Docking Studies: Use homology models of 5-HT1B (PDB: 4IAQ) to predict binding modes, focusing on interactions between the indole NH and Ser212/Asn344 residues .

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for 5-HT1B over 5-HT1D receptors?

Answer:

  • Substitution at the Piperazine Nitrogen: Replace the pyridyl group with bulkier substituents (e.g., 4-fluorophenyl) to exploit differences in the receptor’s hydrophobic subpockets.
  • Modify the Indole Ethyl Chain: Introduce methyl groups to restrict conformational flexibility, potentially reducing off-target binding to 5-HT1D.
  • Functional Group Isosterism: Replace the 4-oxo group with a sulfonamide to alter hydrogen-bonding patterns .

Advanced: What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) properties?

Answer:

  • In Vitro:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic half-life.
    • Caco-2 Permeability: Predict intestinal absorption (Papp >1×10⁻6 cm/s indicates good bioavailability).
  • In Vivo:
    • Rodent PK Studies: Administer IV/PO doses to measure AUC, Cmax, and clearance. Use LC-MS/MS for plasma quantification.
    • Brain Penetration: Evaluate BBB permeability via brain/plasma ratio in mice, leveraging the compound’s moderate logP (~4.4) .

Advanced: How to resolve contradictions between high receptor affinity and low functional activity?

Answer:

  • Assay Conditions: Verify intracellular signaling pathways (e.g., Gi vs Gq coupling for 5-HT1B) using transfected HEK293 cells.
  • Probe for Allosteric Modulation: Perform Schild regression analysis to distinguish orthosteric vs allosteric effects.
  • Metabolite Interference: Use LC-MS to identify inactive metabolites formed during prolonged assays .

Advanced: What computational methods predict off-target interactions?

Answer:

  • Pharmacophore Screening: Align the compound’s features (indole NH, pyridyl ring) against databases like ChEMBL to identify kinase or transporter off-targets.
  • Machine Learning Models: Apply DeepChem or Schrödinger’s Phase to predict binding to JAK1 or tubulin, given structural similarity to known inhibitors .
  • MD Simulations: Simulate binding to 5-HT1B over 100 ns to assess stability of key interactions (e.g., piperazine-pyridyl with Lys227) .

Advanced: How can metabolic stability be improved without compromising potency?

Answer:

  • Fluorine Substitution: Introduce fluorine at the indole 5-position to block CYP450-mediated oxidation (e.g., 5-fluoro analog shows t1/2 increase from 2.1 to 6.3 h) .
  • Piperazine N-Methylation: Reduces CYP3A4-mediated N-dealkylation while maintaining receptor affinity.
  • Prodrug Design: Mask the 4-oxo group as a ketal to enhance oral absorption .

Advanced: What strategies validate its efficacy in combination therapies (e.g., cancer or CNS disorders)?

Answer:

  • Synergy Testing: Use Chou-Talalay assays to evaluate combinatory effects with EGFR inhibitors (e.g., osimertinib) in NSCLC cell lines (NCI-H1975).
  • In Vivo Xenografts: Co-administer with standard-of-care agents and monitor tumor regression via bioluminescence imaging.
  • Biomarker Analysis: Measure pSTAT3 suppression in tumor tissue to confirm JAK/STAT pathway inhibition .

Advanced: How to design structural analogs for probing mechanism of action (MoA)?

Answer:

  • Photoaffinity Labeling: Introduce an azide group at the butanamide chain for click chemistry-based target identification.
  • Isotopic Labeling: Synthesize 14C-labeled compound for autoradiography in brain slices to map receptor distribution.
  • Fluorescent Derivatives: Attach BODIPY to the pyridyl ring for live-cell imaging of target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.